molecular formula C10H16O4S B13921374 2,5-Diethoxycarbonyltetrahydrothiophene

2,5-Diethoxycarbonyltetrahydrothiophene

Cat. No.: B13921374
M. Wt: 232.30 g/mol
InChI Key: CTAFSRRKAWJZRQ-UHFFFAOYSA-N
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Description

2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester is a synthetic organic compound with the molecular formula C10H16O4S and a molecular weight of 232.29 g/mol This compound is known for its unique structural features, including the presence of an epithio group and multiple ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester typically involves multi-step organic reactions. One common approach is the esterification of erythro-Hexaric acid derivatives followed by the introduction of the epithio group. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures and reaction times to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester undergoes various chemical reactions, including:

    Oxidation: The epithio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester functionalities, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or epithio sites.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or thioethers.

Scientific Research Applications

2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester involves its interaction with specific molecular targets. The epithio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the ester functionalities can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-dimethyl ester
  • 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diisopropyl ester

Uniqueness

Compared to its analogs, 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester exhibits unique reactivity and biological activity due to the specific steric and electronic effects of the diethyl ester groups. These differences can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C10H16O4S

Molecular Weight

232.30 g/mol

IUPAC Name

diethyl thiolane-2,5-dicarboxylate

InChI

InChI=1S/C10H16O4S/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3

InChI Key

CTAFSRRKAWJZRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(S1)C(=O)OCC

Origin of Product

United States

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